molecular formula C21H19N3O3S B2592058 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-98-0

6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2592058
CAS No.: 864927-98-0
M. Wt: 393.46
InChI Key: NJDYZWHAURPTSE-UHFFFAOYSA-N
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Description

6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-bromo-3-pyridinecarboxaldehyde under basic conditions.

    Amidation: The naphthalene-2-amido group can be introduced through an amidation reaction using naphthalene-2-amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Properties

IUPAC Name

6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-12(25)24-9-8-16-17(11-24)28-21(18(16)19(22)26)23-20(27)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10H,8-9,11H2,1H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDYZWHAURPTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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